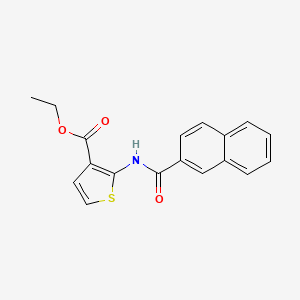

ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBWHUGGDNHSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate typically involves the condensation of naphthalene-2-carbonyl chloride with ethyl 2-aminothiophene-3-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate serves as a building block for synthesizing more complex molecules. Its thiophene structure allows for various chemical modifications, making it valuable in the development of novel compounds.

Biology

This compound has been investigated for its potential as a bioactive agent. Studies have shown that it exhibits antimicrobial and anticancer properties. For instance, research indicates that thiophene derivatives can modulate cellular processes by interacting with specific enzymes and receptors involved in critical biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for drug development due to its unique structural features. It has been identified as having potential therapeutic effects against various diseases, including cancer and inflammatory conditions.

Industry

The compound is also utilized in the development of organic semiconductors and corrosion inhibitors . Its electronic properties make it suitable for applications in materials science, particularly in creating devices that require efficient charge transport.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of thiophene derivatives, including this compound. The research demonstrated that these compounds inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Research has also documented the antimicrobial efficacy of this compound against various pathogens. For example, a study indicated that thiophene derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and naphthalene moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives are widely studied for their diverse applications in medicinal chemistry and materials science. Below is a comparative analysis of ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate and structurally related compounds:

Structural and Functional Group Variations

Pharmacological and Physicochemical Properties

- Lipophilicity : Naphthalene substituents increase logP values compared to benzene or chlorophenyl groups, enhancing membrane permeability but possibly reducing aqueous solubility .

- Bioactivity: Benzamide derivatives (e.g., IIa,b) show selective COX-2 inhibition, critical for anti-inflammatory applications . Chlorophenyl-substituted compounds exhibit antibacterial activity due to halogen-mediated interactions with bacterial enzymes . Cyanoacrylamide derivatives (e.g., 3a-3k) demonstrate antioxidant effects via radical scavenging .

Biological Activity

Ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These results suggest that the compound could be developed as a broad-spectrum antimicrobial agent, particularly in the face of increasing antibiotic resistance.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving A549 human lung cancer cells, the compound exhibited an IC50 value of approximately 12 µM, indicating potent anticancer activity. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 18 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways, particularly those associated with cancer cell growth.

Comparative Analysis with Similar Compounds

Several compounds structurally similar to this compound have been identified, each exhibiting varying degrees of biological activity.

Table 3: Comparison of Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 4-methylthio-2-(naphthalen-1-amido)thiophene-3-carboxylate | Anticancer | Contains methylthio group |

| Ethyl 5-acetylthieno[3,2-b]thiophene | Electroluminescent | Different heterocyclic structure |

This comparison highlights the unique profile of this compound in terms of its potential applications in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate?

A common method involves cyanoacetylation of an amino-substituted thiophene precursor (e.g., ethyl 2-amino-thiophene-3-carboxylate) using reactive agents like 1-cyanoacetyl-3,5-dimethylpyrazole. Subsequent Knoevenagel condensation with aromatic aldehydes (e.g., naphthalene-2-carboxaldehyde) in the presence of piperidine and acetic acid generates the acrylamido-thiophene scaffold. Purification via recrystallization (ethanol) or reverse-phase HPLC yields the final compound with high purity (72–94% yields) .

Q. How is the compound characterized structurally?

Spectroscopic techniques are critical:

Q. What in vitro assays are suitable for initial bioactivity screening?

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .

- Anti-inflammatory activity : Carrageenan-induced paw edema models in rodents (dose-dependent inhibition of edema) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Q. What safety precautions are required for handling this compound?

Refer to safety data sheets (SDS):

- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .

- PPE : Gloves (nitrile), lab coat, and fume hood use during synthesis .

- Storage : Inert atmosphere (N₂), desiccated at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Knoevenagel condensations?

Q. How do electronic effects of substituents influence bioactivity?

Q. What computational tools predict interaction mechanisms with biological targets?

Q. How are spectral data contradictions resolved during structural elucidation?

Q. What strategies enhance the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.